molecular formula C11H16F2N2O3 B2903726 N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198563-52-7

N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2903726
CAS RN: 2198563-52-7
M. Wt: 262.257
InChI Key: XPDUNMNQPKCXCP-UHFFFAOYSA-N
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Description

N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide, also known as DFO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFO is a cyclic amide that contains a difluoromethylene group, which makes it a unique and interesting compound to study. In

Mechanism of Action

The mechanism of action of N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and angiogenesis, such as matrix metalloproteinases and vascular endothelial growth factor. This compound also appears to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis. In infectious disease models, this compound has been found to have antiviral and antibacterial properties by inhibiting viral replication and bacterial growth. In neuroscience studies, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide has several advantages and limitations for use in lab experiments. One advantage is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of various biological processes. This compound is also relatively stable and can be stored for long periods of time. However, this compound can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research involving N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide. One area of interest is the development of this compound-based therapies for cancer and infectious diseases. Another area of research is the investigation of the neuroprotective effects of this compound and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a tool for studying biological processes.

Synthesis Methods

The synthesis of N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide involves the reaction of 2-(2-oxoethyl)-6,6-difluoro-1,4-oxazepane with N-methylprop-2-enamide in the presence of a base catalyst. The reaction is carried out in an organic solvent and requires careful control of temperature and reaction time. The yield of this compound can be improved by using high-purity starting materials and optimizing the reaction conditions.

Scientific Research Applications

N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, infectious disease research, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, this compound has been found to have antiviral and antibacterial properties. In neuroscience, this compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

N-[2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O3/c1-3-9(16)14(2)6-10(17)15-4-5-18-8-11(12,13)7-15/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDUNMNQPKCXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC(C1)(F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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